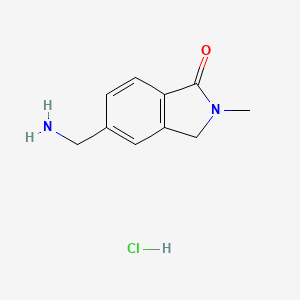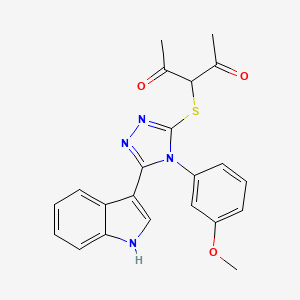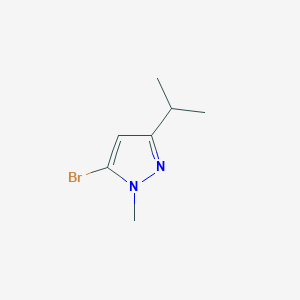
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a cyclopentylpiperidin-4-ylmethyl group (a piperidine ring attached to a cyclopentyl group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide and methoxy groups are likely to contribute to the polarity of the molecule, while the cyclopentylpiperidin-4-ylmethyl group would add steric bulk.Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The methoxy group could undergo reactions typical of ethers, such as cleavage. The piperidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Activities
3-Methoxybenzamide derivatives have been identified as novel class of potent antibacterial agents targeting the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. An improved small-molecule inhibitor of FtsZ showed superior in vitro potency, drug-like properties, and in vivo efficacy. These inhibitors have been optimized to yield advanced lead compounds with potent antibacterial activity, especially against staphylococcal species, including methicillin- and multidrug-resistant strains (Stokes et al., 2012; Haydon et al., 2010).
Synthetic Methodologies
Research has shown various synthetic methodologies involving N-methoxybenzamides. For instance, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved via C-H activation, demonstrating the potential for creating complex molecules with significant efficiency (Xu et al., 2018). Another study demonstrated a one-pot cascade synthesis of N-methoxyisoquinolinediones, extending the Rh(III) catalysis for building analogs of the marketed drug Edaravone, showcasing the versatility of these methodologies in drug synthesis (Shi et al., 2015).
Chemical Properties and Applications
Investigations into the molecular structure and intermolecular interactions of N-methoxybenzamide derivatives reveal insights into their bioactive conformation and potential drug design implications. For example, the study of N-3-hydroxyphenyl-4-methoxybenzamide provided a detailed understanding of how intermolecular interactions influence molecular geometry, which is crucial for designing compounds with desired biological activities (Karabulut et al., 2014).
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-8-4-5-16(13-18)19(22)20-14-15-9-11-21(12-10-15)17-6-2-3-7-17/h4-5,8,13,15,17H,2-3,6-7,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTQANIJMPLQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)
![3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2881330.png)


![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)
![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)



![3,7,9-trimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881344.png)



